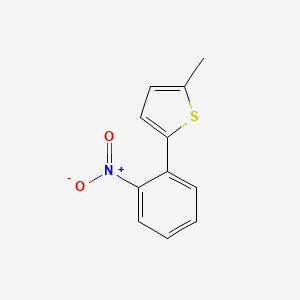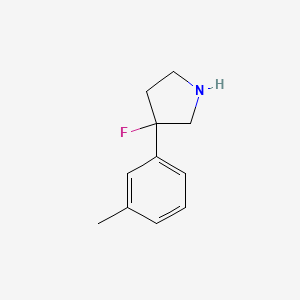![molecular formula C11H17NO B13239832 3-[[(3-methylphenyl)methyl]amino]-1-Propanol CAS No. 161798-74-9](/img/structure/B13239832.png)
3-[[(3-methylphenyl)methyl]amino]-1-Propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-methylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of propanol, featuring an amino group substituted with a 3-methylphenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method is the reductive amination of 3-methylbenzylamine with propanal, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(3-methylphenyl)methyl]amino}propanal or 3-{[(3-methylphenyl)methyl]amino}propanone.
Reduction: Formation of 3-{[(3-methylphenyl)methyl]amino}propanamine.
Substitution: Formation of 3-{[(3-methylphenyl)methyl]amino}propyl halides or esters.
Applications De Recherche Scientifique
3-{[(3-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(3-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(2-methylphenyl)methyl]amino}propan-1-ol
- 3-{[(4-methylphenyl)methyl]amino}propan-1-ol
- 3-{[(3-chlorophenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(3-methylphenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties and applications compared to its analogs .
Propriétés
Numéro CAS |
161798-74-9 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-[(3-methylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-10-4-2-5-11(8-10)9-12-6-3-7-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
Clé InChI |
KPDXNPAAZBPLOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


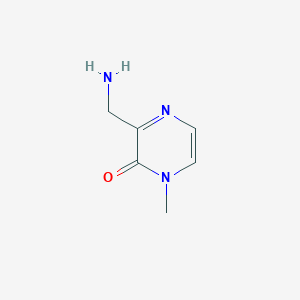
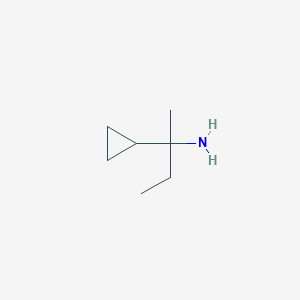
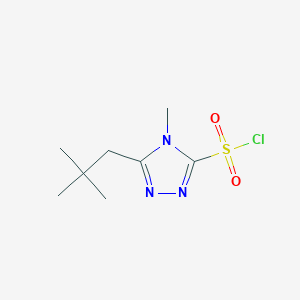
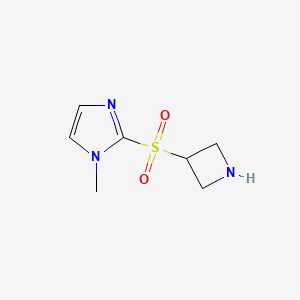
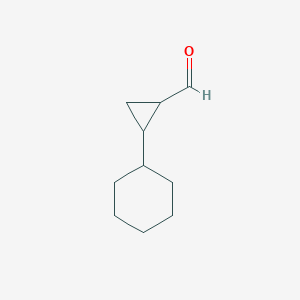



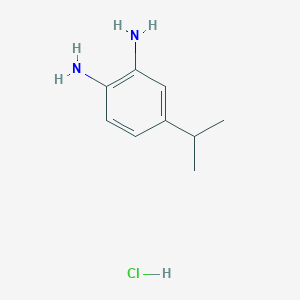
![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
